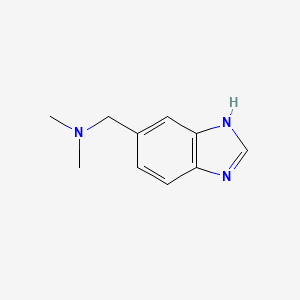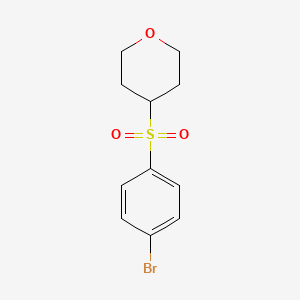
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- is a compound belonging to the morphinan class of chemicals. This class is known for its psychoactive properties, including analgesic, cough suppressant, and dissociative effects. The compound has a complex structure with multiple rings, including an aromatic ring and an epoxy group, which contribute to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- typically involves multiple steps, starting from simpler precursors. One common route involves the hydrogenation of thebaine, a naturally occurring opiate, followed by various chemical modifications to introduce the epoxy and diol groups . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle the complex reactions and ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the diol groups to form ketones or aldehydes.
Reduction: Reduction reactions can convert the epoxy group into a diol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups can lead to the formation of ketones, while reduction of the epoxy group can yield a diol .
Wissenschaftliche Forschungsanwendungen
Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its effects on biological systems, including its interaction with various receptors.
Medicine: It has potential therapeutic applications, particularly in pain management and cough suppression.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a series of biochemical events that result in its analgesic and psychoactive effects. The pathways involved include the inhibition of neurotransmitter release and modulation of pain signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include morphine, codeine, and dextromethorphan. These compounds share a similar core structure but differ in their functional groups and pharmacological profiles .
Uniqueness
What sets Morphinan-3,8-alpha-diol, 4,5-alpha-epoxy-17-methyl- apart is its unique combination of functional groups, including the epoxy and diol groups, which contribute to its distinct chemical and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
63782-89-8 |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(4R,4aR,5R,7aS,12bS)-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9-diol |
InChI |
InChI=1S/C17H21NO3/c1-18-7-6-17-13-5-4-11(19)15(17)10(18)8-9-2-3-12(20)16(21-13)14(9)17/h2-3,10-11,13,15,19-20H,4-8H2,1H3/t10-,11-,13+,15-,17-/m1/s1 |
InChI-Schlüssel |
UZBOXKCKSVVZGQ-BGXWKIPCSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4CC[C@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CN1CCC23C4CCC(C2C1CC5=C3C(=C(C=C5)O)O4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)

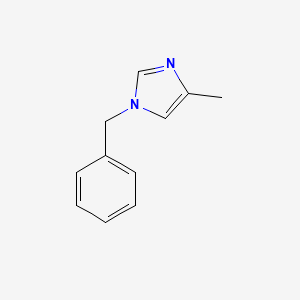

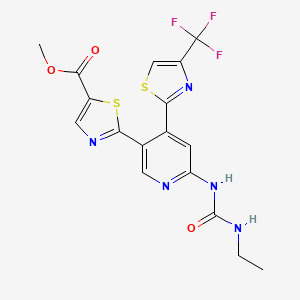
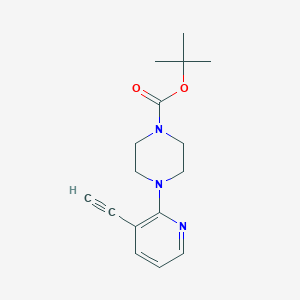
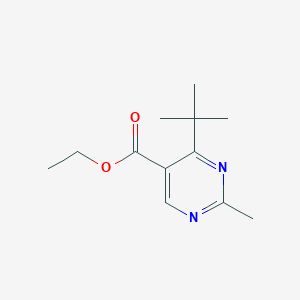
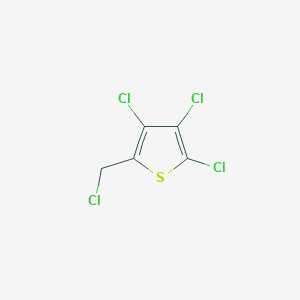

![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
